2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to an imidazo[1,2-a]pyridine moiety
Mechanism of Action
Target of Action
The primary target of this compound is Phosphatidylinositol-3-kinases (PI3K) . PI3Ks are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate), leading to the phosphorylation of Akt, a serine/threonine kinase .
Mode of Action
This compound acts against the human PI3Kα active site . By inhibiting PI3K, it prevents the phosphorylation of Akt, thereby regulating various cellular functions including cell proliferation, growth, and differentiation .
Biochemical Pathways
The compound affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular functions. When PI3K is inhibited, the production of PIP3 is reduced, which in turn reduces the activation of Akt. This can lead to decreased cell proliferation and growth .
Result of Action
The compound exhibits potent to moderate activity against cancer cell lines such as MCF-7 and HeLa . It has demonstrated cytotoxicity with IC50 values of 10.89 and 2.35 μM against Hela and MCF-7 cell lines, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the imidazo[1,2-a]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The phenyl ring with the sulfonamide group is then introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring or the imidazo[1,2-a]pyridine core.
Scientific Research Applications
2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: It has shown promise in preclinical studies as an anticancer agent, with the ability to inhibit certain cancer cell lines.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
- 1-{[6-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-2-yl]methyl}-N-[(tetrahydrofuran-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Uniqueness
2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the sulfonamide group and the imidazo[1,2-a]pyridine core makes it particularly effective in certain applications compared to its analogs.
Properties
IUPAC Name |
2,4,5-trimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-15-6-5-11-26-14-21(24-23(15)26)19-7-9-20(10-8-19)25-29(27,28)22-13-17(3)16(2)12-18(22)4/h5-14,25H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNDKINBJPRDCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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